molecular formula C20H18ClN5O2S2 B10958593 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B10958593
M. Wt: 460.0 g/mol
InChI Key: GKEATOCMFPKSIK-UHFFFAOYSA-N
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Description

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a thiophene ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves multiple steps. The initial step typically includes the preparation of the 4-chloro-1H-pyrazole derivative, which is then reacted with a furan derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a thiophene derivative to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA has several scientific research applications, including:

    Chemistry: The compound is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It is used in biological assays to study its effects on various biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, furan, and thiophene derivatives that share structural similarities with N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA. Examples include:

Uniqueness

The uniqueness of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClN5O2S2

Molecular Weight

460.0 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H18ClN5O2S2/c21-12-9-23-26(10-12)11-13-6-7-16(28-13)18(27)24-20(29)25-19-15(8-22)14-4-2-1-3-5-17(14)30-19/h6-7,9-10H,1-5,11H2,(H2,24,25,27,29)

InChI Key

GKEATOCMFPKSIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Origin of Product

United States

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